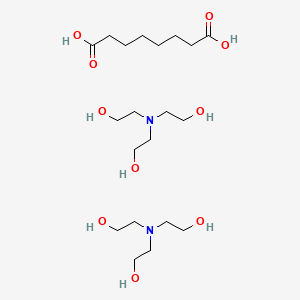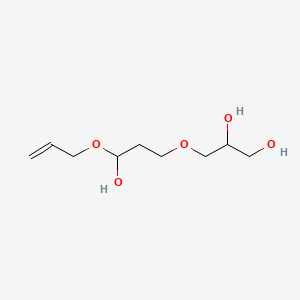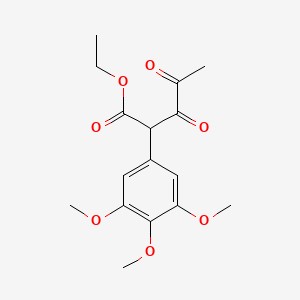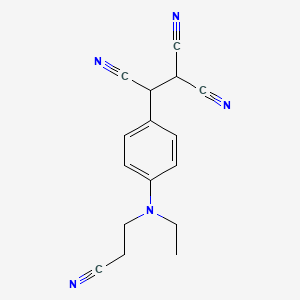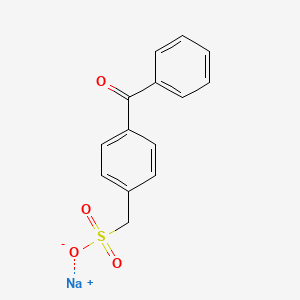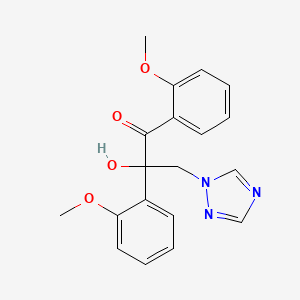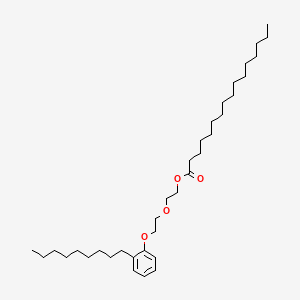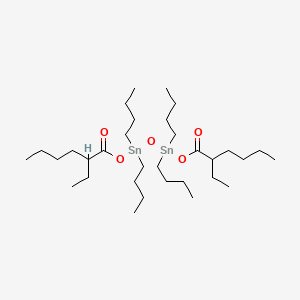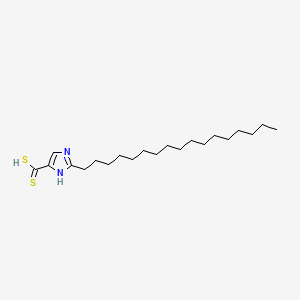
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is a chemical compound with the molecular formula C11H16 and a molecular weight of 148.24474 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with a 1,3-dimethylbutyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and 1,3-dimethylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler analog without the 1,3-dimethylbutyl substitution.
1,3-Dimethylbutylcyclopentane: A fully saturated analog.
Tetradehydrocyclopentene: A derivative with multiple double bonds but lacking the 1,3-dimethylbutyl group.
Uniqueness
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is unique due to its specific substitution pattern and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
93980-86-0 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-[(E)-4-methylpent-2-en-2-yl]cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H16/c1-9(2)8-10(3)11-6-4-5-7-11/h4-6,8-9H,7H2,1-3H3/b10-8+ |
InChI Key |
DMHUQSYCKVKELO-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C1=CC=CC1 |
Canonical SMILES |
CC(C)C=C(C)C1=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


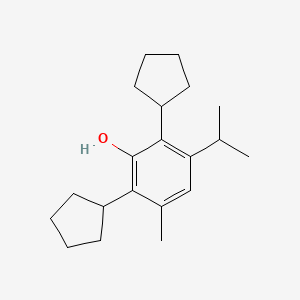
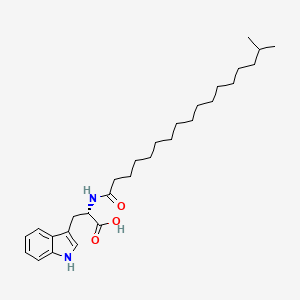
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

